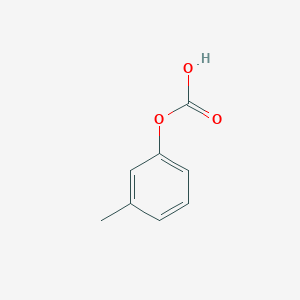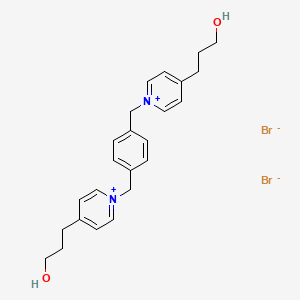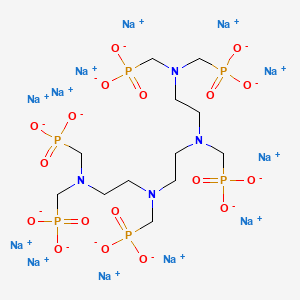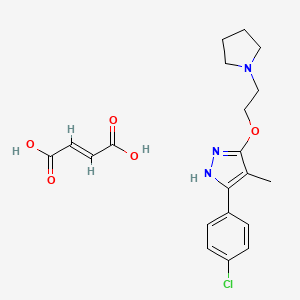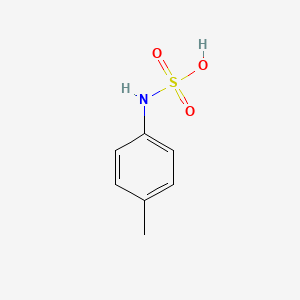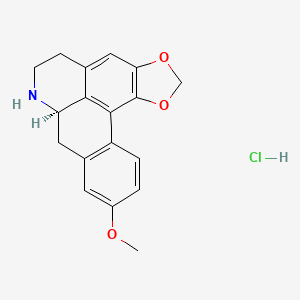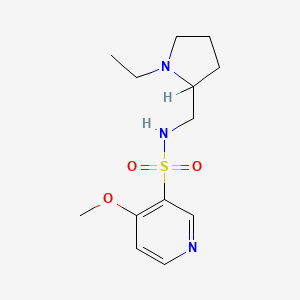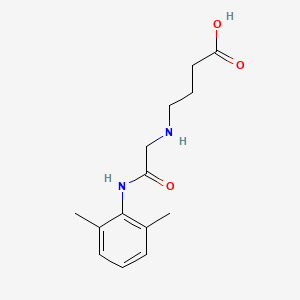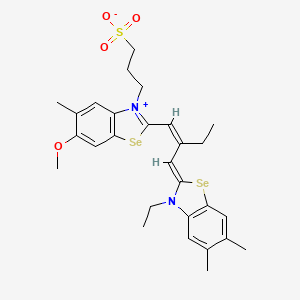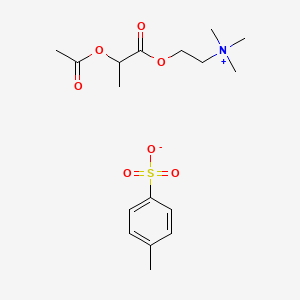![molecular formula C37H48N4O12 B12733934 (E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] (E)-non-2-enoate CAS No. 84916-40-5](/img/structure/B12733934.png)
(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] (E)-non-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] (E)-non-2-enoate is a complex organic compound that features multiple functional groups, including a dioxoisoindoline, a pyridinylpiperazine, and a non-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] (E)-non-2-enoate typically involves multi-step organic reactions. The process may start with the preparation of the dioxoisoindoline core, followed by the introduction of the pyridinylpiperazine group through nucleophilic substitution or coupling reactions. The final step often involves the esterification or amidation to form the non-2-enoate moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] (E)-non-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert double bonds or carbonyl groups into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] (E)-non-2-enoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the pyridinylpiperazine group suggests that it could interact with biological targets such as receptors or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its complex structure and functional groups could enable it to modulate various biological pathways, offering potential treatments for diseases or conditions.
Industry
In industry, this compound could be utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, or other advanced materials.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] (E)-non-2-enoate likely involves interactions with specific molecular targets such as receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] (E)-non-2-enoate include other molecules that feature dioxoisoindoline, pyridinylpiperazine, or non-2-enoate groups. Examples might include:
- (E)-but-2-enedioic acid derivatives with different substituents.
- Compounds containing the dioxoisoindoline core but with variations in the attached groups.
- Molecules with pyridinylpiperazine groups but different linkers or additional functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound for research and industrial applications.
Propiedades
Número CAS |
84916-40-5 |
|---|---|
Fórmula molecular |
C37H48N4O12 |
Peso molecular |
740.8 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] (E)-non-2-enoate |
InChI |
InChI=1S/C29H40N4O4.2C4H4O4/c1-2-3-4-5-6-7-15-27(34)37-23(22-33-28(35)24-12-8-9-13-25(24)29(33)36)21-31-17-19-32(20-18-31)26-14-10-11-16-30-26;2*5-3(6)1-2-4(7)8/h7-11,14-16,23-25H,2-6,12-13,17-22H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b15-7+;2*2-1+ |
Clave InChI |
MMOYJCBKCMIWON-FCJNWOMKSA-N |
SMILES isomérico |
CCCCCC/C=C/C(=O)OC(CN1C(=O)C2C(C1=O)CC=CC2)CN3CCN(CC3)C4=CC=CC=N4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCCCCCC=CC(=O)OC(CN1CCN(CC1)C2=CC=CC=N2)CN3C(=O)C4CC=CCC4C3=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


